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molecular formula C10H16N2O2S B8752291 (4-Ethyl-thiazol-2-yl)-carbamic acid tert-butyl ester

(4-Ethyl-thiazol-2-yl)-carbamic acid tert-butyl ester

Cat. No. B8752291
M. Wt: 228.31 g/mol
InChI Key: SCLAIFVNSVLVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07973051B2

Procedure details

The above prepared 4-ethyl-thiazol-2-ylamine (1.50 g, 11.7 mmol) was dissolved in 23 mL of tBuOH and treated successively with DMAP (0.143 g, 0.1 eq.), NaHCO3 (2.46 g, 2.5 eq.) and BOC2O (2.81 g, 1.1 eq.). After stirring for 0.5 h at 40° C., the reaction mixture was poured onto icewater/NH4Cl, twofold extracted with ethyl acetate, washed with water, dried over sodium sulfate, and evaporated to dryness. Ensuing flash chromatography (SiO2, heptane/ethyl acetate=85/15), yielded finally 2.04 g of the title compound as yellow solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Three
Quantity
2.46 g
Type
reactant
Reaction Step Four
Name
Quantity
2.81 g
Type
reactant
Reaction Step Four
Name
Quantity
0.143 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]=[C:5]([NH2:8])[S:6][CH:7]=1)[CH3:2].C([O-])(O)=O.[Na+].[O:14](C(OC(C)(C)C)=O)[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=O.[NH4+].[Cl-]>CC(O)(C)C.CN(C1C=CN=CC=1)C>[C:18]([O:17][C:15](=[O:14])[NH:8][C:5]1[S:6][CH:7]=[C:3]([CH2:1][CH3:2])[N:4]=1)([CH3:21])([CH3:20])[CH3:19] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)C=1N=C(SC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
23 mL
Type
solvent
Smiles
CC(C)(C)O
Step Four
Name
Quantity
2.46 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
2.81 g
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
0.143 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
After stirring for 0.5 h at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
twofold extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1SC=C(N1)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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